molecular formula C20H17N7O5S2 B2625261 2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 847190-62-9

2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No. B2625261
CAS RN: 847190-62-9
M. Wt: 499.52
InChI Key: MCTXRIHHWIAWJC-UHFFFAOYSA-N
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Description

2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H17N7O5S2 and its molecular weight is 499.52. The purity is usually 95%.
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Scientific Research Applications

Radiosynthesis for Imaging

A study by Dollé et al. (2008) focused on the radiosynthesis of [18F]PBR111, a radioligand for imaging the translocator protein (18 kDa) with PET. This research highlights the potential of related compounds in the development of radioligands for non-invasive imaging techniques, particularly in the context of neurological disorders (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).

Antimicrobial Activity

Majithiya and Bheshdadia (2022) reported on the synthesis and investigation of antimicrobial activity of pyrimidine-triazole derivatives. Their study indicates the potential of such compounds in developing new antimicrobial agents, highlighting the versatility of pyrimidine structures in pharmaceutical applications (Majithiya & Bheshdadia, 2022).

Anticancer and Antioxidant Properties

Research by Sayed et al. (2021) on nitrophenyl-group-containing heterocycles demonstrated the synthesis, characterization, anticancer activity, and antioxidant properties of new tetrahydroisoquinolines bearing nitrophenyl groups. This suggests potential applications in developing therapeutic agents with anticancer and antioxidant activities (Sayed, Hassanien, Farhan, Aly, Mahamoud, & Bakhite, 2021).

Synthesis and Characterization for Antibacterial Agents

Gomha et al. (2018) elaborated on the synthesis, structural elucidation, and antimicrobial evaluation of novel triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones. Their work contributes to the understanding of the antibacterial potential of pyrimidine derivatives (Gomha, Mohamed, Zaki, Zaki, Ewies, Elroby, & Elroby, 2018).

Antitumor Activity and Molecular Docking

Fahim, Elshikh, and Darwish (2019) conducted a study on pyrimidiopyrazole derivatives, assessing their antitumor activity, molecular docking, and DFT study. This indicates the compound's role in exploring therapeutic agents against cancer through computational and synthetic approaches (Fahim, Elshikh, & Darwish, 2019).

properties

IUPAC Name

2-[1,3-dimethyl-7-(4-nitrophenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N7O5S2/c1-10-8-34-19(21-10)22-13(28)9-33-17-14-16(25(2)20(30)26(3)18(14)29)23-15(24-17)11-4-6-12(7-5-11)27(31)32/h4-8H,9H2,1-3H3,(H,21,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTXRIHHWIAWJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N7O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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